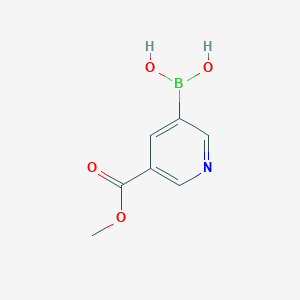

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Übersicht

Beschreibung

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is a derivative of pyridine, featuring a boronic acid group and a methoxycarbonyl group attached to the pyridine ring. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a borane reagent, such as BH3·THF, and an oxidizing agent like hydrogen peroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is in Suzuki-Miyaura coupling reactions . This reaction allows for the formation of biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The boronic acid group facilitates the coupling with aryl halides to construct complex organic molecules efficiently.

Key Features:

- Reactivity: Acts as a nucleophile in carbon-carbon bond formation.

- Versatility: Can be used with various aryl halides and other coupling partners.

Biological Applications

Development of Boron-Containing Drugs

Research has shown that this compound can be utilized in the development of boron-containing drugs. These compounds have potential therapeutic applications in cancer treatment, particularly through Boron Neutron Capture Therapy (BNCT) , where boron compounds are selectively taken up by tumor cells and irradiated to induce cell death.

Case Study:

In a study investigating the efficacy of boronic acid derivatives in targeting specific enzymes, this compound was tested for its ability to inhibit enzyme activity related to tumor growth. The results indicated promising inhibitory effects, which warrant further exploration in drug development .

Material Science

Advanced Materials Production

This compound is also applied in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties allow it to participate in various polymerization reactions, leading to materials with enhanced functionalities.

Applications Include:

- Conductive Polymers: Used as a building block for synthesizing conductive materials.

- Nanocomposites: Incorporation into nanostructured materials for improved mechanical and thermal properties.

Analytical Chemistry

Chemical Sensors Development

This compound has been explored for use in developing chemical sensors that detect specific biomolecules. Its ability to form reversible covalent bonds with diols makes it suitable for sensing applications, particularly in biochemical assays.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Chemical Synthesis | Suzuki-Miyaura coupling | Efficient biaryl formation |

| Biological Applications | Boron neutron capture therapy | Targeted cancer treatment |

| Material Science | Advanced materials and polymers | Enhanced material properties |

| Analytical Chemistry | Chemical sensors for biomolecule detection | High specificity and sensitivity |

Wirkmechanismus

The mechanism of action of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to an aryl halide. This process results in the formation of a new carbon-carbon bond, with the palladium catalyst being regenerated for further cycles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Pyridinylboronic acid: Similar structure but lacks the methoxycarbonyl group.

5-Methoxypyridine-3-boronic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.

Uniqueness

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to the presence of both a boronic acid group and a methoxycarbonyl group, which allows for versatile reactivity in organic synthesis. The methoxycarbonyl group can undergo various transformations, providing additional functionalization options compared to similar compounds .

Biologische Aktivität

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₇H₈BNO₄

- Molecular Weight : 180.96 g/mol

The presence of both a boronic acid group and a methoxycarbonyl group contributes to its reactivity and biological activity. The boronic acid moiety is known for forming reversible covalent bonds with various biological targets, including enzymes, which can lead to inhibition of their activity.

Interaction with Biological Targets

This compound interacts with biological molecules primarily through the following mechanisms:

- Enzyme Inhibition : The boronic acid group can form covalent bonds with hydroxyl groups in enzymes, inhibiting their function. This property is particularly beneficial in designing enzyme inhibitors for therapeutic applications.

- Suzuki-Miyaura Cross-Coupling Reactions : The compound participates in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial in synthesizing biologically active compounds, enhancing its utility in drug development.

Anticancer Potential

Research indicates that compounds containing boronic acids, including this compound, exhibit anticancer properties. For instance, studies have shown that similar boronic acid derivatives can inhibit the proliferation of various cancer cell lines .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been highlighted in several studies. For example, it has been assessed for its potential as a protease inhibitor, which is relevant for treating diseases such as cancer and diabetes. The exact mechanism involves the reversible binding of the boronic acid group to the active site of the enzyme.

Case Study 1: Antitumor Activity

In a study investigating various boronic acid derivatives, this compound was found to have significant antiproliferative effects against several cancer cell lines. The results indicated that modifications in the structure could enhance its potency:

- Compound Variants : Methylation at specific positions on the pyridine ring led to increased activity.

- Comparative Analysis : Compounds with methoxy groups at different positions demonstrated varying levels of potency, emphasizing the importance of structural configuration .

Case Study 2: Enzyme Inhibition

A detailed examination of enzyme inhibition revealed that this compound effectively inhibited proteases involved in tumor progression. The IC₅₀ values obtained were promising:

These findings suggest that this compound could serve as a lead molecule for developing new therapeutic agents targeting specific cancers.

Eigenschaften

IUPAC Name |

(5-methoxycarbonylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-13-7(10)5-2-6(8(11)12)4-9-3-5/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTWAVVFCNTGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624592 | |

| Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-53-2 | |

| Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.